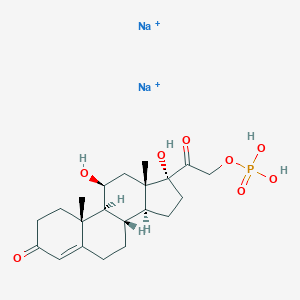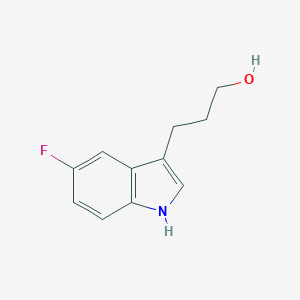![molecular formula C21H12Cl3NO3 B141888 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone CAS No. 144154-99-4](/img/structure/B141888.png)
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research for imaging and labeling DNA in live cells. This compound is a member of the acridine family of dyes and has a unique structure that allows it to intercalate with DNA and emit a strong red fluorescence when excited by a laser.
Mechanism Of Action
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone intercalates with DNA by inserting itself between the base pairs of the double helix. This results in a strong red fluorescence emission when excited by a laser. The intercalation of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with DNA also causes a slight shift in the absorption and emission spectra of the dye, which can be used to monitor changes in DNA structure and conformation.
Biochemical And Physiological Effects
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been shown to have minimal toxicity and does not significantly affect cell viability or proliferation. However, it is important to note that 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone can potentially interfere with DNA replication and repair processes, which could lead to DNA damage and mutations.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in scientific research is its ability to label DNA in live cells without causing significant toxicity or cell death. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is also highly specific for DNA and does not bind to other cellular structures or molecules. However, one of the limitations of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is its relatively high cost compared to other DNA dyes. Additionally, 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is not suitable for use in fixed cells or tissues, as it requires live cells for optimal labeling and imaging.
Future Directions
There are several potential future directions for research involving 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone. One area of interest is the development of new imaging techniques that can be used to visualize DNA dynamics and organization in live cells. Another potential direction is the use of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in combination with other fluorescent dyes and probes to study complex cellular processes such as gene expression and protein interactions. Additionally, there is potential for the development of new derivatives of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with improved properties such as increased sensitivity or reduced toxicity.
Synthesis Methods
The synthesis of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone involves the reaction of 7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, which can be purified using various chromatography techniques.
Scientific Research Applications
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been widely used in scientific research for imaging and labeling DNA in live cells. It has been used in a variety of applications, including cell cycle analysis, apoptosis detection, and chromatin analysis. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has also been used to study the dynamics of DNA replication and repair, as well as the organization of chromatin in the nucleus.
properties
CAS RN |
144154-99-4 |
|---|---|
Product Name |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
Molecular Formula |
C21H12Cl3NO3 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
[7-chloro-3-(3,4-dichlorophenyl)-9-oxo-10H-acridin-1-yl] acetate |
InChI |
InChI=1S/C21H12Cl3NO3/c1-10(26)28-19-8-12(11-2-4-15(23)16(24)6-11)7-18-20(19)21(27)14-9-13(22)3-5-17(14)25-18/h2-9H,1H3,(H,25,27) |
InChI Key |
ALXMMLYNUKBGMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
synonyms |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



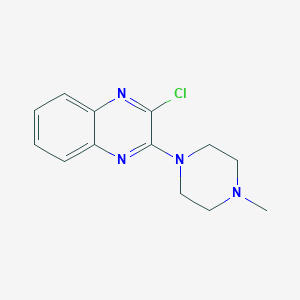
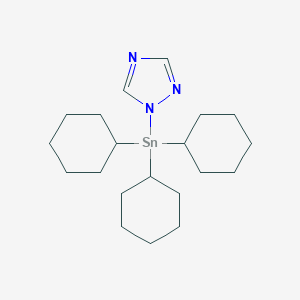
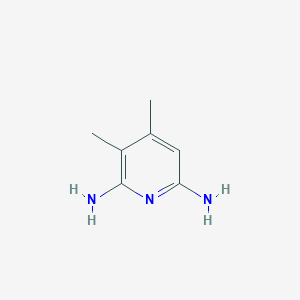
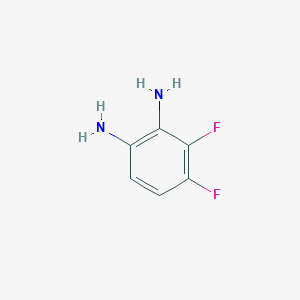
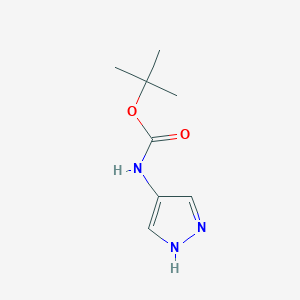
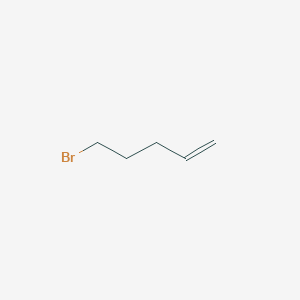
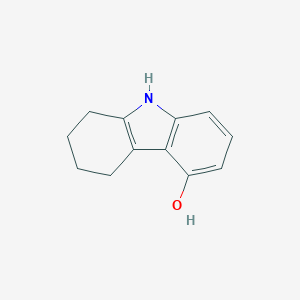
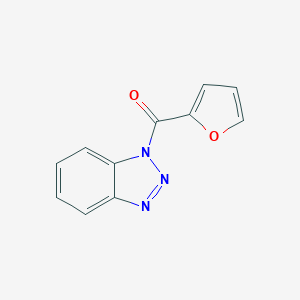
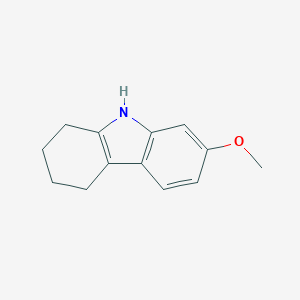
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
